molecular formula C29H27N3O3S B2460480 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 866340-74-1

2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2460480
CAS No.: 866340-74-1
M. Wt: 497.61
InChI Key: PJQNQJDINBSLQU-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that combines a mesityl group, a methoxyphenyl group, and a chromeno-pyrimidinyl moiety

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-17-13-18(2)26(19(3)14-17)30-25(33)16-36-29-23-15-21-7-5-6-8-24(21)35-28(23)31-27(32-29)20-9-11-22(34-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQNQJDINBSLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidinyl core, followed by the introduction of the methoxyphenyl group and the mesityl group. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and various catalysts to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the treatment of various diseases:

  • Anticancer Activity : Studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown promising results in inhibiting the proliferation of breast cancer cells .
  • Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Research

The exploration of the biological mechanisms underlying the activity of this compound is ongoing:

  • Enzyme Inhibition : It has been hypothesized that the compound may inhibit specific enzymes involved in disease pathways, such as lipoxygenases, which are implicated in inflammatory processes .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy .

Case Study 1: Anticancer Activity

In a recent study focusing on chromeno-pyrimidine derivatives, compounds similar to 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide demonstrated significant cytotoxicity against multiple cancer cell lines (IC50 values ranging from 27.7 to 39.2 µM). The low toxicity on normal cells (IC50 > 100 µM) suggests a favorable therapeutic index .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of related compounds. The findings indicated that these compounds exhibited notable activity against various bacterial strains, suggesting their potential use as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-mesityl-2-((2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
  • N-mesityl-2-((2-(4-hydroxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Uniqueness

2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its suitability for various applications.

Biological Activity

The compound 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H23N3O4S
  • Molecular Weight : 485.56 g/mol
  • Purity : Typically around 95%

The compound features a chromeno[2,3-d]pyrimidine core, which is known for its interaction with various biological targets. The presence of the methoxy group and the trimethylphenyl moiety enhances its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chromeno[2,3-d]pyrimidine structure allows it to modulate pathways involved in inflammation and cancer progression. Research indicates that it may inhibit certain biochemical pathways leading to therapeutic effects such as:

  • Anti-inflammatory activity
  • Anticancer effects

These effects are achieved through the compound's binding to molecular targets, potentially inhibiting their activity or altering their function.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In vitro studies reported growth inhibition percentages ranging from -51.24% to -2.39% across nine cancer cell lines, indicating its potential as an anticancer agent .
Cell Line% Growth InhibitionRemarks
NCI-H522-7.35Complete cell death
MDA-MB-435-22.20Significant cytotoxicity
K-56239.52Moderate efficacy
MCF-742.79Moderate efficacy

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    • A study demonstrated that derivatives of the chromeno[2,3-d]pyrimidine core exhibited substantial antitumor activity against multiple cancer types. The derivatives were tested for their ability to induce apoptosis in cancer cells, showing promise as chemotherapeutic agents .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of similar compounds within the same structural family. The results indicated significant prolongation of survival time in animal models subjected to acute cerebral ischemia, suggesting potential applications in neurodegenerative diseases .

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